3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidinone class. This compound is characterized by its fused thieno[3,2-d]pyrimidine core, substituted with a 4-chlorobenzyl group at the 3-position and a 4-methylphenyl group at the 7-position. It has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound this compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption leads to ATP depletion in the bacteria, affecting its survival and reproduction .
Pharmacokinetics
The compound has been shown to exhibit significant antimycobacterial activity, suggesting that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action result in significant antimycobacterial activity against Mycobacterium tuberculosis . The compound’s inhibition of Cyt-bd leads to ATP depletion in the bacteria, affecting its survival and reproduction .
Action Environment
Biochemical Analysis
Biochemical Properties
The compound 3-[(4-chlorophenyl)methyl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It interacts with various enzymes and proteins, including the Cytochrome bd oxidase (Cyt-bd), a key enzyme in the energy metabolism of Mycobacterium tuberculosis .
Cellular Effects
In cellular processes, this compound influences cell function by inhibiting the activity of Cyt-bd, leading to ATP depletion . It also affects lymphoma cell morphology, induces apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibits their migration .
Molecular Mechanism
At the molecular level, 3-[(4-chlorophenyl)methyl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects by binding to and inhibiting the activity of Cyt-bd . This interaction leads to ATP depletion, affecting the energy metabolism of the cell .
Temporal Effects in Laboratory Settings
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class, to which this compound belongs, exhibit significant antimycobacterial activity .
Metabolic Pathways
Given its inhibitory effect on Cyt-bd, it is likely to be involved in the energy metabolism pathway of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thieno[3,2-d]pyrimidine Core
Starting Materials: 2-aminothiophene and a suitable aldehyde.
Reaction: Cyclization reaction under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.
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Substitution Reactions
Step 1: Introduction of the 4-chlorobenzyl group at the 3-position via nucleophilic substitution.
Step 2: Introduction of the 4-methylphenyl group at the 7-position through a similar substitution reaction.
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Final Cyclization
Conditions: Typically involves heating under reflux with a suitable solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that provide the best yield and are environmentally friendly.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidized derivatives of the compound, potentially altering its biological activity.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduced forms of the compound, which may have different pharmacological properties.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in antimicrobial studies. It has been evaluated for its activity against various bacterial strains, including Mycobacterium tuberculosis . Its structural analogs have also been studied for their potential to inhibit bacterial enzymes.
Medicine
In medicinal research, this compound is investigated for its anticancer properties. It has been tested against different cancer cell lines to evaluate its cytotoxicity and potential as a chemotherapeutic agent .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Benzyl-substituted Thienopyrimidines: Compounds with different benzyl groups at various positions on the thienopyrimidine core.
Uniqueness
3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a 4-chlorobenzyl and a 4-methylphenyl group provides a balance of hydrophobic and electronic effects, enhancing its interaction with biological targets.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBANBZROZJFEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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